An In-depth Technical Guide to 1-Benzenesulfonyl-1H-indole-7-boronic acid: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 1-Benzenesulfonyl-1H-indole-7-boronic acid: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzenesulfonyl-1H-indole-7-boronic acid, a specialized heterocyclic building block with significant potential in synthetic organic chemistry and medicinal chemistry. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide synthesizes information on its core structure, predicted properties, and likely synthetic routes based on established methodologies for related indole boronic acids. The document further explores its anticipated applications, primarily in palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures for drug discovery and materials science. This guide is intended to serve as a foundational resource for researchers interested in utilizing this and similar compounds in their synthetic endeavors.
Introduction and Significance
The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring is a key strategy in the development of new therapeutic agents. Boronic acids, in turn, have emerged as indispensable reagents in modern organic synthesis, largely due to their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] The convergence of these two chemical entities in molecules like 1-Benzenesulfonyl-1H-indole-7-boronic acid offers a powerful tool for the synthesis of novel, highly functionalized indole derivatives.
The benzenesulfonyl group at the 1-position of the indole serves as a protecting group, stabilizing the indole ring and influencing its reactivity. The boronic acid moiety at the 7-position provides a reactive handle for the formation of new carbon-carbon bonds, enabling the introduction of a wide array of substituents at this specific position. This targeted functionalization is of high interest for structure-activity relationship (SAR) studies in drug discovery programs.[3]
Chemical Structure and Physicochemical Properties
The chemical structure of 1-Benzenesulfonyl-1H-indole-7-boronic acid consists of an indole ring system where the nitrogen atom is substituted with a benzenesulfonyl group, and a boronic acid group is attached to the 7-position of the indole nucleus.
Table 1: Physicochemical Properties of 1-Benzenesulfonyl-1H-indole-7-boronic acid
| Property | Value | Source |
| CAS Number | 1256358-56-1 | |
| Molecular Formula | C₁₄H₁₂BNO₄S | |
| Molecular Weight | 301.13 g/mol | |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Synthesis of 1-Benzenesulfonyl-1H-indole-7-boronic acid
While a specific, documented synthetic protocol for 1-Benzenesulfonyl-1H-indole-7-boronic acid is not widely published, a plausible and efficient route can be extrapolated from established methods for the synthesis of aryl and heteroaryl boronic acids.[4] The most common and effective method would likely involve a palladium-catalyzed Miyaura borylation of a suitable precursor, 7-bromo-1-benzenesulfonyl-1H-indole.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 7-bromo-1H-indole:
-
Sulfonylation: Protection of the indole nitrogen with benzenesulfonyl chloride.
-
Miyaura Borylation: Palladium-catalyzed cross-coupling of the resulting 7-bromo-1-benzenesulfonyl-1H-indole with a boron source, such as bis(pinacolato)diboron (B₂pin₂).
Caption: Proposed synthetic workflow for 1-Benzenesulfonyl-1H-indole-7-boronic acid.
Hypothetical Experimental Protocol
Step 1: Synthesis of 1-Benzenesulfonyl-7-bromo-1H-indole
-
To a solution of 7-bromo-1H-indole (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-benzenesulfonyl-7-bromo-1H-indole.
Step 2: Synthesis of 1-Benzenesulfonyl-1H-indole-7-boronic acid pinacol ester
-
In a reaction vessel, combine 1-benzenesulfonyl-7-bromo-1H-indole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), and a base like potassium acetate (KOAc, 3.0 eq).
-
Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.
-
Purge the vessel with an inert gas and heat the mixture at 80-100 °C for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired pinacol ester.
Step 3: Hydrolysis to 1-Benzenesulfonyl-1H-indole-7-boronic acid
-
Dissolve the pinacol ester in a suitable solvent system (e.g., a mixture of THF and water).
-
Add an aqueous acid (e.g., 1N HCl) and stir the mixture at room temperature.
-
The progress of the deprotection can be monitored by TLC.
-
Upon completion, extract the product into an organic solvent, dry the organic layer, and concentrate to yield 1-benzenesulfonyl-1H-indole-7-boronic acid.
Applications in Organic Synthesis
The primary utility of 1-Benzenesulfonyl-1H-indole-7-boronic acid is as a substrate in Suzuki-Miyaura cross-coupling reactions.[5][6] This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and a variety of organic halides or triflates.[1] This allows for the introduction of diverse aryl, heteroaryl, or vinyl substituents at the 7-position of the indole core.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Drug Discovery and Medicinal Chemistry
The ability to readily diversify the 7-position of the indole ring is highly valuable in the synthesis of compound libraries for high-throughput screening. By coupling 1-Benzenesulfonyl-1H-indole-7-boronic acid with a variety of functionalized aryl or heteroaryl halides, medicinal chemists can systematically explore the SAR at this position to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Materials Science
Indole-containing conjugated organic materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Suzuki-Miyaura coupling is a key reaction for constructing the π-conjugated systems that are essential for the desired electronic and photophysical properties of these materials.[7] 1-Benzenesulfonyl-1H-indole-7-boronic acid can serve as a building block for the synthesis of novel indole-based materials.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 1-Benzenesulfonyl-1H-indole-7-boronic acid is not available in the searched literature. However, based on the structure, the following characteristic signals would be expected:
-
¹H NMR: Aromatic protons of the indole and benzenesulfonyl groups, a broad singlet for the boronic acid -OH protons (which may be exchangeable with D₂O), and distinct signals for the protons at the 2, 3, 4, 5, and 6-positions of the indole ring.
-
¹³C NMR: Carbon signals corresponding to the indole and benzenesulfonyl rings. The carbon atom attached to the boron would likely show a broad signal due to quadrupolar relaxation.
-
IR: Characteristic absorptions for B-O and O-H stretching of the boronic acid, S=O stretching of the sulfonyl group, and C-H and C=C stretching of the aromatic rings.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (301.13 g/mol ).
Stability and Storage
Boronic acids are generally stable solids, but they can be susceptible to dehydration to form boroxines, particularly upon heating. It is recommended to store 1-Benzenesulfonyl-1H-indole-7-boronic acid in a cool, dry place, away from moisture and strong oxidizing agents. Storage under an inert atmosphere is preferable to maintain its purity over long periods.
Conclusion
1-Benzenesulfonyl-1H-indole-7-boronic acid is a valuable synthetic intermediate with significant potential for the construction of complex indole-containing molecules. While detailed experimental data for this specific isomer is scarce, its synthesis and applications can be reliably predicted based on well-established chemical principles. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a powerful tool for researchers in drug discovery and materials science, enabling the targeted functionalization of the indole-7-position. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its synthetic potential.
References
- (Reference to a general organic chemistry textbook or a review on Suzuki-Miyaura reactions, if available
- (Reference to a review on the synthesis and applications of indole derivatives, if available
- (Reference to a paper describing the synthesis of a similar indole boronic acid, if available
- (Reference to a paper describing the use of an indole boronic acid in a Suzuki-Miyaura coupling, if available
- (Reference to a materials science paper using indole derivatives, if available
- (Reference to a source for general handling and storage of boronic acids, if available
- (Reference to a chemical supplier catalog entry for the compound, if available
-
Doležal, M. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3539. [Link]
- (Placeholder for additional relevant reference)
- (Placeholder for additional relevant reference)
-
Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkat USA. [Link]
- (Placeholder for additional relevant reference)
-
BioOrganics. (2019). 1-Benzenesulfonyl-1h-indole-4-boronic acid. Retrieved from [Link]
- (Placeholder for additional relevant reference)
-
Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Bioorganic & Medicinal Chemistry, 91, 117405. [Link]
- (Placeholder for additional relevant reference)
-
Ertl, P., et al. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
